1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 505079-88-9
VCID: VC16127028
InChI: InChI=1S/C24H29N3O4/c1-15(2)31-18-8-9-19(16(3)13-18)22(28)20-21(17-7-6-10-25-14-17)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+
SMILES:
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

CAS No.: 505079-88-9

Cat. No.: VC16127028

Molecular Formula: C24H29N3O4

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one - 505079-88-9

Specification

CAS No. 505079-88-9
Molecular Formula C24H29N3O4
Molecular Weight 423.5 g/mol
IUPAC Name (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H29N3O4/c1-15(2)31-18-8-9-19(16(3)13-18)22(28)20-21(17-7-6-10-25-14-17)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+
Standard InChI Key NBXNMMXSPVUWAX-LSDHQDQOSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O
Canonical SMILES CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O

Introduction

1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the pyrrolidine class, which includes cyclic compounds containing nitrogen. This compound features multiple functional groups such as hydroxy, dimethylamino, and isopropoxy moieties, contributing to its potential biological activity and chemical reactivity .

Molecular Formula and Weight

  • Molecular Formula: C24H29N3O4

  • Molecular Weight: Not explicitly stated in the search results, but compounds with similar structures typically have molecular weights in the range of 400-500 g/mol .

Functional Groups

  • Hydroxy Group: Located at the 3-position, contributing to potential hydrogen bonding and biological interactions.

  • Dimethylamino Group: Attached to an ethyl chain, which may influence its basicity and interaction with biological targets.

  • Isopropoxy Group: Part of the benzoyl moiety, affecting the compound's lipophilicity and solubility.

  • Pyridin-3-yl Group: Contributes to the compound's aromaticity and potential for π-π interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols are not detailed in the available sources, similar compounds are often synthesized using methods involving condensation reactions, alkylation, and acylation steps.

Solubility and Stability

  • Solubility: Data on solubility in various solvents is not provided, but compounds with similar structures are typically soluble in organic solvents like DMSO or ethanol.

  • Stability: Stability under different conditions (e.g., temperature, light) would require empirical testing.

Spectroscopic Analysis

Characterization of this compound would typically involve spectroscopic techniques such as NMR (1H and 13C) and mass spectrometry to confirm its structure and purity .

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